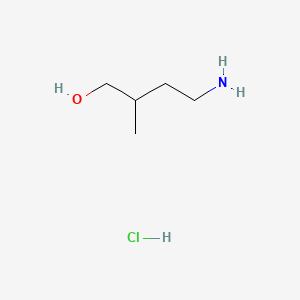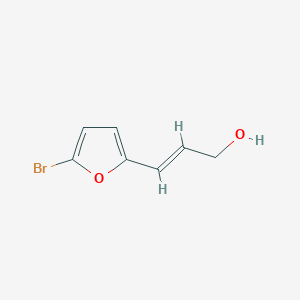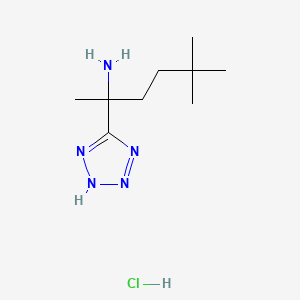
(S)-2-Amino-2-(1-methyl-1H-pyrazol-5-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino alcohol moiety: The pyrazole derivative can be reacted with an appropriate chiral amino alcohol precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may involve:
Large-scale synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
(2S)-2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
(2S)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The amino alcohol moiety is attached at a different position on the pyrazole ring.
Uniqueness
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific structural features, including the chiral center and the position of the substituents on the pyrazole ring. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m1/s1 |
Clé InChI |
CWYPOBWZHYYXOB-RXMQYKEDSA-N |
SMILES isomérique |
CN1C(=CC=N1)[C@@H](CO)N |
SMILES canonique |
CN1C(=CC=N1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)

![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
